2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

Chemical Identity and Nomenclature of 2-Amino-3-(3-Methyl-1H-Pyrazol-1-yl)Propanoic Acid

Systematic IUPAC Nomenclature and Structural Representation

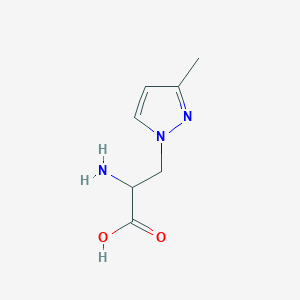

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , reflecting its three key structural components:

- A propanoic acid backbone with an amino group (-NH₂) at the second carbon (C2).

- A 3-methyl-1H-pyrazol-1-yl substituent at the third carbon (C3).

- A carboxylic acid functional group (-COOH) at the first carbon (C1).

The molecular formula is C₇H₁₁N₃O₂ , with a molecular weight of 169.18 g/mol . The structural representation includes a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a methyl group at position 3. The amino acid side chain is attached to the pyrazole’s nitrogen at position 1 (Figure 1).

Table 1: Key Structural and Identity Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| SMILES Notation | CC1=CC=NN1CC(C(=O)O)N |

| InChIKey | IIFYOJFSOGKDEF-UHFFFAOYSA-N |

| PubChem CID | 64451137 |

The SMILES notation (CC1=CC=NN1CC(C(=O)O)N) encodes the connectivity of atoms, while the InChIKey (IIFYOJFSOGKDEF-UHFFFAOYSA-N) provides a standardized hash for database searches.

Alternative Chemical Designations and Registry Numbers

This compound is recognized under several synonyms and registry identifiers, though its CAS Registry Number remains unspecified in publicly accessible databases as of May 2025. Key alternative designations include:

- 3-(3-Methyl-1H-pyrazol-1-yl)-2-aminopropanoic acid (descriptive variant).

- PubChem CID 64451137 (unique identifier in the PubChem database).

- AKOS013775150 and CS-0344035 (commercial catalog codes).

Table 2: Alternative Identifiers

| Identifier Type | Value |

|---|---|

| PubChem CID | 64451137 |

| Commercial Codes | AKOS013775150, CS-0344035 |

The absence of a CAS number in available records highlights the compound’s status as a research chemical with limited commercial distribution.

Stereochemical Considerations and Isomeric Forms

The alpha carbon (C2) of the amino acid backbone constitutes a stereogenic center , giving rise to two enantiomers: (R)-2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid and (S)-2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid .

Stereochemical Conventions

- Cahn-Ingold-Prelog Priority : The configuration is determined by prioritizing substituents around C2:

- Amino group (-NH₂).

- Pyrazole substituent.

- Carboxylic acid (-COOH).

- Hydrogen atom (-H).

- Enantiomerism : The (R)- and (S)-enantiomers are nonsuperimposable mirror images, with potential differences in biological activity due to stereoselective interactions.

Stereochemical Handling in Databases

Chemical databases like PubChem often represent such compounds without specifying stereochemistry unless explicitly resolved. The InChIKey for this compound lacks stereodescriptors, indicating the entry corresponds to a racemic mixture or unspecified configuration .

Isomeric Forms

- Tautomerism : The pyrazole ring exhibits prototropic tautomerism, though the 1H-pyrazole form dominates due to aromatic stabilization.

- Diastereomers : Not applicable, as the compound lacks multiple stereogenic centers.

Table 3: Stereochemical Data

| Property | Description |

|---|---|

| Stereogenic Centers | 1 (C2) |

| Enantiomers | (R)- and (S)-forms |

| Tautomers | 1H-pyrazole (dominant) |

The synthesis of enantiopure forms would require chiral resolution techniques (e.g., chromatography with chiral stationary phases) or asymmetric synthesis methods , though specific protocols are not documented in available literature.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-amino-3-(3-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-5-2-3-10(9-5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |

InChI Key |

OXOJJSXTPCFWTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is typically synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl precursors.

Typical Reaction: Hydrazine reacts with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic catalysis to yield the pyrazole core.

Methylation: Introduction of the methyl substituent at the 3-position is achieved either by starting with methyl-substituted diketones or via methylation of the pyrazole ring using reagents such as methyl iodide under controlled conditions.

Coupling of Pyrazole to Propanoic Acid Backbone

After pyrazole synthesis, the next step involves attaching the pyrazole moiety to the amino acid skeleton, specifically at the β-position relative to the amino group.

Common Strategy: Coupling is performed by reacting a pyrazolyl intermediate with a suitable amino acid derivative (e.g., alanine or its activated esters).

Coupling Agents: Carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with additives like HOBt (1-hydroxybenzotriazole) are used to promote amide bond formation efficiently.

Solvents and Conditions: Typical solvents include dimethyl sulfoxide (DMSO), ethanol, or mixtures thereof, with reaction temperatures optimized between room temperature and moderate heating (25–60 °C) to maximize yield and minimize side reactions.

Purification and Characterization

Purification: Crystallization and chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) are employed to isolate the pure compound.

Yield: Reported yields for analogous pyrazole-amino acid conjugates range from 60% to 85%, depending on reaction conditions and purification efficiency.

Industrial Production Considerations

Industrial-scale synthesis adapts the laboratory methods with process optimizations:

Continuous Flow Reactors: Used to enhance control over reaction parameters, improving reproducibility and safety when handling reactive intermediates.

Automated Purification: Integration of automated chromatographic systems and crystallization units ensures consistent product quality.

Scale-Up: Reaction conditions are optimized to maintain high yields and purity, minimizing by-products and waste.

Comparative Data Table of Preparation Parameters

| Step | Method/Condition | Reagents/Materials | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Condensation of hydrazine + β-diketone | Hydrazine hydrate, methyl-substituted diketone | 70–90 | Acidic or basic catalysis; methyl group introduced via starting material or methylation |

| Methylation of pyrazole | Alkylation with methyl iodide | Methyl iodide, base (e.g., K2CO3) | 75–85 | Controlled conditions to avoid polyalkylation |

| Coupling to amino acid backbone | Carbodiimide-mediated coupling | EDCI, HOBt, alanine derivative | 60–80 | Solvents: DMSO, ethanol; temperature 25–60 °C |

| Purification | Crystallization, chromatography | Silica gel, preparative HPLC | — | Purity >95% achievable |

Research Findings and Notes

The pyrazole moiety plays a critical role in the biological activity of the compound, necessitating careful control of substitution patterns during synthesis to preserve its pharmacophoric features.

Studies indicate that the 3-methyl substitution on the pyrazole ring influences both chemical reactivity and biological interactions, making regioselective methylation or use of methylated precursors essential.

Recent synthetic protocols emphasize green chemistry principles , such as minimizing solvent use and employing safer coupling agents, though traditional carbodiimide chemistry remains prevalent due to its efficiency.

Analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are routinely used to confirm structural integrity and stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

2-Amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of new materials and catalysts.

Biology

Research indicates that this compound may exhibit bioactive properties, including antimicrobial and anticancer activities. Studies have shown its potential to modulate neurotransmitter systems, particularly in enhancing synaptic transmission.

Medicine

The compound is being explored for its role in drug development, particularly as an inhibitor for specific enzymes or receptors. Its interaction with biological targets makes it a candidate for treating neurodegenerative diseases and microbial infections.

Industry

In industrial applications, it is utilized in the formulation of new materials with tailored properties, such as polymers that exhibit enhanced stability or reactivity.

Case Study 1: Neuroprotective Effects

A study demonstrated that treatment with this compound significantly reduced neuronal cell death under excitotoxic conditions. The results indicated improved cell viability compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL depending on the bacterial strain.

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Enhances neuronal survival under excitotoxic stress | Case Study 1 |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Case Study 2 |

Mechanism of Action

The mechanism of action of 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid and analogous pyrazole-containing amino acids.

Table 1: Comparative Analysis of Pyrazole-Based Amino Acid Derivatives

Structural and Functional Insights

Pyrazole Substitution Patterns :

- The 3-methylpyrazole group in the target compound (C₇H₁₁N₃O₂) provides moderate steric hindrance compared to the 4-chloro-3,5-dimethylpyrazole in the chlorinated analog (C₈H₁₂ClN₃O₂), which exhibits higher molecular weight and hydrophobicity .

- The carbamoyl-substituted pyrazole (C₇H₉N₃O₃) introduces hydrogen-bonding capability, enhancing its suitability for interactions with polar enzyme active sites .

Stereochemical Considerations: The (2R)-configured 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid (C₇H₁₁N₃O₂) demonstrates the importance of chirality in receptor binding, contrasting with the non-chiral carbamoyl derivative .

Biological Activity: The target compound’s role as a tryptophan hydroxylase inhibitor stems from its structural mimicry of natural amino acids, a property shared with 2-amino-3-(thiophen-2-yl)propanoic acid, which participates in ammonia-related biocatalytic pathways . Chlorinated analogs (e.g., C₈H₁₂ClN₃O₂) show enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Synthetic Accessibility: Derivatives like 2-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid (C₇H₉N₃O₃) are synthesized via condensation reactions with malononitrile or cyanoacetate, a method also employed for pyrazole-thiophene hybrids .

Biological Activity

2-Amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 1342510-00-2) is an amino acid derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O2, with a molecular weight of 169.18 g/mol. The compound contains a propanoic acid backbone with an amino group and a substituted pyrazole ring that influences its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. The pyrazole ring is known to engage in hydrogen bonding and π-stacking interactions, which may contribute to its ability to modulate enzyme activity and receptor binding.

Potential Mechanisms Include:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, related pyrazole derivatives have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating potential applications in cancer therapy .

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, potentially mitigating oxidative stress in cellular environments .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Therapy : In vitro studies demonstrated that the compound significantly inhibited the proliferation of HeLa cells, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via caspase activation.

- Neuroprotective Effects : Research indicates that related pyrazole compounds may protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease mitigation.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, which could be beneficial for conditions such as arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.